molecular formula C16H17ClN2O4S B14979068 3,4-Dimethylphenyl 5-chloro-2-(propylsulfonyl)pyrimidine-4-carboxylate

3,4-Dimethylphenyl 5-chloro-2-(propylsulfonyl)pyrimidine-4-carboxylate

Cat. No.: B14979068
M. Wt: 368.8 g/mol
InChI Key: VDAQDDRRHZQXML-UHFFFAOYSA-N
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Description

3,4-DIMETHYLPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural components, including a dimethylphenyl group, a chloropyrimidine moiety, and a propane-1-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHYLPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHYLPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

3,4-DIMETHYLPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-DIMETHYLPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate
  • 3,4-Dimethylphenyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate
  • 3,4-Dimethylphenyl 5-chloro-2-(butylsulfonyl)pyrimidine-4-carboxylate

Uniqueness

3,4-DIMETHYLPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propane-1-sulfonyl group, in particular, differentiates it from other similar compounds and contributes to its unique properties and applications .

Properties

Molecular Formula

C16H17ClN2O4S

Molecular Weight

368.8 g/mol

IUPAC Name

(3,4-dimethylphenyl) 5-chloro-2-propylsulfonylpyrimidine-4-carboxylate

InChI

InChI=1S/C16H17ClN2O4S/c1-4-7-24(21,22)16-18-9-13(17)14(19-16)15(20)23-12-6-5-10(2)11(3)8-12/h5-6,8-9H,4,7H2,1-3H3

InChI Key

VDAQDDRRHZQXML-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC(=C(C=C2)C)C)Cl

Origin of Product

United States

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